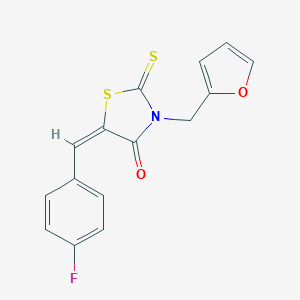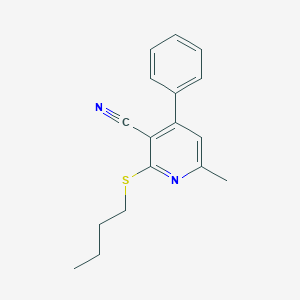
2-(Butylsulfanyl)-6-methyl-4-phenylnicotinonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Butylsulfanyl)-6-methyl-4-phenylnicotinonitrile, also known as BSMN, is a chemical compound that has been extensively studied for its potential applications in scientific research. BSMN belongs to the family of nicotinonitrile compounds, which have been shown to possess a wide range of biological activities.
Wirkmechanismus
2-(Butylsulfanyl)-6-methyl-4-phenylnicotinonitrile's mechanism of action is not fully understood, but it is believed to act by modulating the activity of certain enzymes and signaling pathways in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, and to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in cellular defense against oxidative stress.
Biochemical and Physiological Effects:
2-(Butylsulfanyl)-6-methyl-4-phenylnicotinonitrile has been shown to possess a range of biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-microbial properties. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and enhance the body's immune response to infection.
Vorteile Und Einschränkungen Für Laborexperimente
2-(Butylsulfanyl)-6-methyl-4-phenylnicotinonitrile has several advantages for lab experiments, including its relatively low toxicity and high solubility in water. However, its use in experiments may be limited by its high cost and limited availability.
Zukünftige Richtungen
There are several future directions for research involving 2-(Butylsulfanyl)-6-methyl-4-phenylnicotinonitrile. One potential area of study is its potential use in drug discovery and development, particularly for the treatment of cancer and inflammatory diseases. Another area of study is its role in understanding the underlying mechanisms of various diseases, including cancer, inflammation, and infection. Additionally, further research is needed to better understand 2-(Butylsulfanyl)-6-methyl-4-phenylnicotinonitrile's mechanism of action and to optimize its synthesis and formulation for use in scientific research.
Synthesemethoden
2-(Butylsulfanyl)-6-methyl-4-phenylnicotinonitrile can be synthesized using a multi-step process involving the reaction of 2-chloronicotinic acid with butyl mercaptan, followed by the reaction with methyl iodide and phenylboronic acid. The final product is obtained after purification by column chromatography.
Wissenschaftliche Forschungsanwendungen
2-(Butylsulfanyl)-6-methyl-4-phenylnicotinonitrile has been shown to possess a range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. It has been extensively studied for its potential use in drug discovery and development, as well as for its role in understanding the underlying mechanisms of various diseases.
Eigenschaften
Produktname |
2-(Butylsulfanyl)-6-methyl-4-phenylnicotinonitrile |
|---|---|
Molekularformel |
C17H18N2S |
Molekulargewicht |
282.4 g/mol |
IUPAC-Name |
2-butylsulfanyl-6-methyl-4-phenylpyridine-3-carbonitrile |
InChI |
InChI=1S/C17H18N2S/c1-3-4-10-20-17-16(12-18)15(11-13(2)19-17)14-8-6-5-7-9-14/h5-9,11H,3-4,10H2,1-2H3 |
InChI-Schlüssel |
MDVFAHFYQYPLLC-UHFFFAOYSA-N |
SMILES |
CCCCSC1=C(C(=CC(=N1)C)C2=CC=CC=C2)C#N |
Kanonische SMILES |
CCCCSC1=NC(=CC(=C1C#N)C2=CC=CC=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-({3-[(5Z)-5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoyl}amino)benzoic acid](/img/structure/B241564.png)
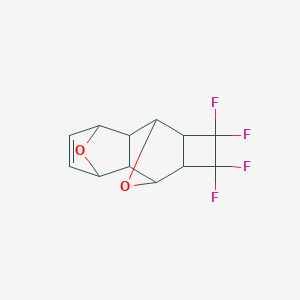
![2-[5-(2-Furylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]ethanesulfonic acid](/img/structure/B241571.png)
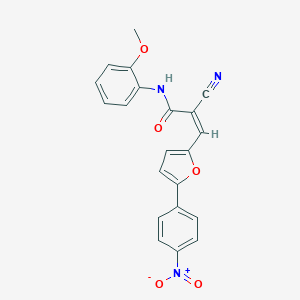
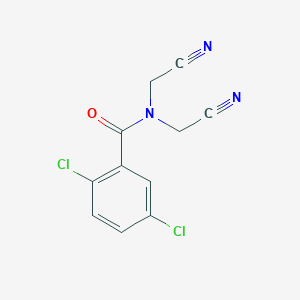
![2-[(2E)-2-(4-ethylbenzylidene)hydrazinyl]-4-phenyl-1,3-thiazole](/img/structure/B241580.png)
![2-({[(2-Nitrophenyl)sulfanyl]amino}methyl)furan](/img/structure/B241587.png)
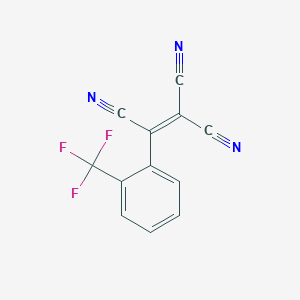
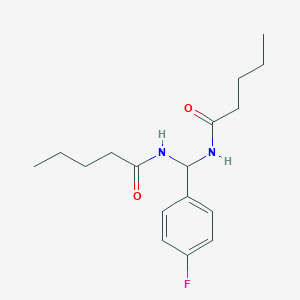
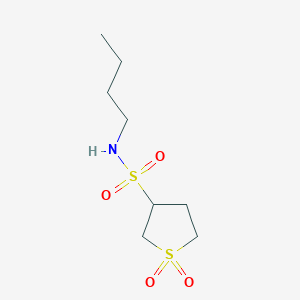
![methyl 7-methyl-3-oxo-5-phenyl-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B241599.png)
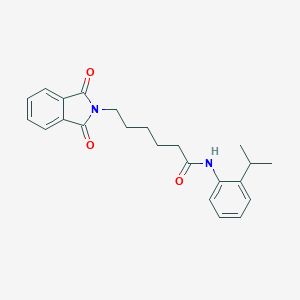
![2-{2-[2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethoxy]ethyl}-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B241605.png)
